2-Hydroxypyrimidine-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

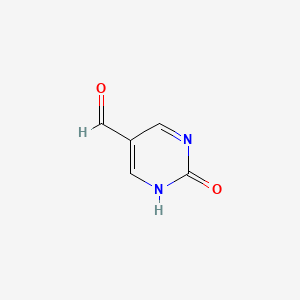

2-Hydroxypyrimidine-5-carbaldehyde is an organic compound with the molecular formula C5H4N2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine This compound is characterized by the presence of a hydroxyl group at the second position and an aldehyde group at the fifth position of the pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxypyrimidine-5-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxypyrimidine with a formylating agent such as formic acid or formamide under acidic conditions. The reaction typically proceeds at elevated temperatures to facilitate the formation of the aldehyde group at the fifth position.

Another method involves the oxidation of 2-hydroxypyrimidine-5-methanol using oxidizing agents such as pyridinium chlorochromate or manganese dioxide. This reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control of reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxypyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products Formed

Oxidation: 2-Hydroxypyrimidine-5-carboxylic acid.

Reduction: 2-Hydroxypyrimidine-5-methanol.

Substitution: 2-Halopyrimidine-5-carbaldehyde derivatives.

Aplicaciones Científicas De Investigación

2-Hydroxypyrimidine-5-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the preparation of complex organic molecules.

Biology: It is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and antimicrobial properties.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 2-Hydroxypyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators.

Comparación Con Compuestos Similares

2-Hydroxypyrimidine-5-carbaldehyde can be compared with other similar compounds such as:

2-Hydroxypyrimidine-4-carbaldehyde: Similar structure but with the aldehyde group at the fourth position.

2-Hydroxypyrimidine-6-carbaldehyde: Similar structure but with the aldehyde group at the sixth position.

2-Hydroxypyridine-5-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

2-Hydroxypyrimidine-5-carbaldehyde, a compound with significant potential in various biological applications, has garnered attention for its diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with a hydroxyl group at the second position and an aldehyde group at the fifth position. Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It can bind to specific active sites on enzymes, modulating their activity and affecting metabolic pathways. For instance, it has been shown to inhibit enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies

- Anti-inflammatory Studies : In vitro studies demonstrated that this compound significantly reduced the expression of inflammatory markers in BV-2 microglial cells exposed to lipopolysaccharide (LPS), indicating its potential for treating neuroinflammatory conditions .

- Antimicrobial Activity : A study highlighted the compound's effectiveness against Mycobacterium tuberculosis (Mtb), where it showed submicromolar inhibition over extended incubation periods. This suggests a promising avenue for developing new antitubercular agents based on this scaffold .

- Structure-Activity Relationship (SAR) : Research into derivatives of this compound revealed that modifications at specific positions significantly influenced biological activity. For example, certain substitutions enhanced antimicrobial potency while others diminished it, providing insights into optimizing drug design .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with related compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Hydroxypyrimidine-4-carbaldehyde | Aldehyde group at position 4 | Similar anti-inflammatory properties |

| 2-Hydroxypyridine-5-carbaldehyde | Pyridine ring instead of pyrimidine | Different enzyme interaction profile |

| 5-Hydroxypyrimidine-2-carbaldehyde | Hydroxyl and aldehyde groups swapped | Variability in enzyme inhibition |

Propiedades

IUPAC Name |

2-oxo-1H-pyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c8-3-4-1-6-5(9)7-2-4/h1-3H,(H,6,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSQXMJTKWVULJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.